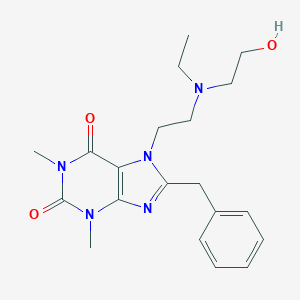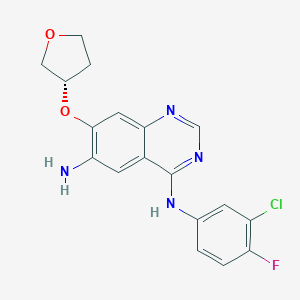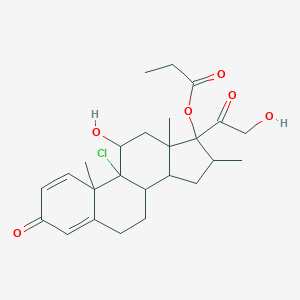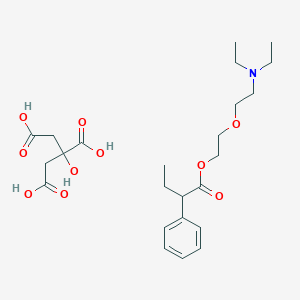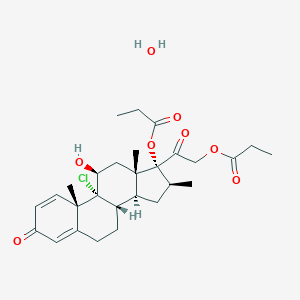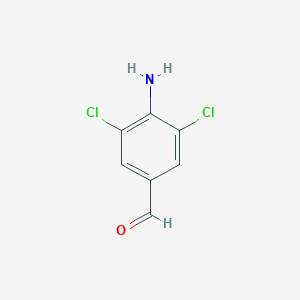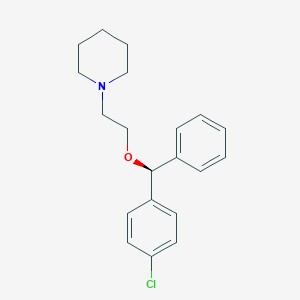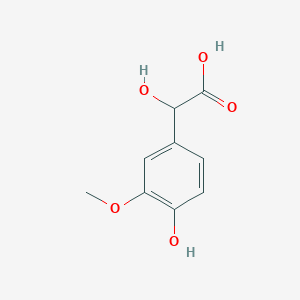
(S,S)-formoterol fumarate
Descripción general
Descripción
Formoterol fumarate (FF) is an effective long-acting β2-adrenoceptor agonist . It is used for relaxation of smooth muscles in asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The first spectrophotometric and advanced highly sensitive liquid chromatography has been achieved successfully throughout this study, permitting validated analysis of dual combined inhaler in raw material as well as pharmaceutical inhaled dosage form .Molecular Structure Analysis
Formoterol, also known as eformoterol, is a long-acting β2 agonist (LABA) used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) .Chemical Reactions Analysis
The understanding of reaction networks, metabolic pathways, reaction fluxes, and metabolic concentrations at steady-state conditions of A.succinogenes is a key to optimize media and conditions in succinic acid production process .Physical And Chemical Properties Analysis
This review presents the physicochemical properties of vildagliptin and assesses analysis methods for its estimation in substances, medicinal formulations, and biological media .Aplicaciones Científicas De Investigación
Bronchodilation in Chronic Obstructive Pulmonary Disease (COPD)
Formoterol fumarate, a long-acting β2-agonist, has been extensively studied for its efficacy as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD). Research demonstrates its effectiveness in improving pulmonary function and reducing symptoms in COPD patients (Donohue et al., 2008).
Analytical Quantification Techniques
Advanced analytical techniques have been developed for the quantification of formoterol fumarate. These methods, including high-performance liquid chromatography, are crucial for precise drug measurement in pharmaceutical preparations (Kalaiselvan et al., 2018).
Anti-Cachexia and Anabolic Activities
Formoterol fumarate exhibits anti-cachexia activity, potentially decreasing protein degradation and muscle cell apoptosis. It may increase insulin-like growth factor signaling, leading to increased protein synthesis and inhibiting muscle wasting (2020).
Combination Therapies in COPD
Combining formoterol with other bronchodilators, such as anticholinergics, has shown to further improve bronchodilation, decrease hyperinflation, and reduce the need for rescue therapy in COPD patients (Rubins, 2008).
Electrochemical Characterization
Formoterol fumarate has been the subject of electrochemical studies, highlighting its oxidation behavior in various solutions. This research aids in developing sensitive methods for drug determination in pharmaceutical forms and biological samples (Demircigil et al., 2002).
Novel Delivery Systems
Research has explored innovative delivery systems for formoterol fumarate, such as lipid-based porous-particle engineering technology in metered-dose inhalers. These advancements offer new possibilities for effective and patient-friendly drug administration (Quinn et al., 2014).
Mecanismo De Acción
Target of Action
Related compounds such as dimethyl fumarate have been shown to interact with various targets, including the nuclear factor erythroid-derived 2-related factor (nrf2) and the fatty acid receptor gpr109a . These targets play crucial roles in anti-inflammatory immune responses and cellular metabolism .
Mode of Action
For instance, dimethyl fumarate has been shown to promote glycolysis and diminish cell respiration in endothelial cells, possibly through the down-regulation of serine and glycine synthesis via the inhibition of PHGDH activity .
Biochemical Pathways
For example, dimethyl fumarate can alter the energetic metabolism of endothelial cells, promoting glycolysis and diminishing cell respiration . This could potentially lead to downstream effects such as changes in cellular energy production and utilization.
Pharmacokinetics
It is known that the chemical structures, dosage forms, and sites and routes of administration are the principal determinants of adme profiles and consequent impacts on their efficacy and adverse drug reactions .
Result of Action
Related compounds such as dimethyl fumarate have been shown to have anti-inflammatory and antioxidant effects, which could potentially lead to changes in cellular functions and responses to stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as climate, level of pollution, and socio-economic conditions can potentially affect the bioavailability and effectiveness of a compound . .
Safety and Hazards
Direcciones Futuras
Chronic obstructive pulmonary disease (COPD) represents a serious health problem affecting millions of people and it is the third causing of death in the world after ischemic heart diseases and stroke . The recommended guidelines for COPD therapy including long acting bronchodilator or muscarinic antagonist .
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRNDARFFFHCGE-PERKLWIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formoterol fumarate | |
CAS RN |
43229-80-7 | |
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



